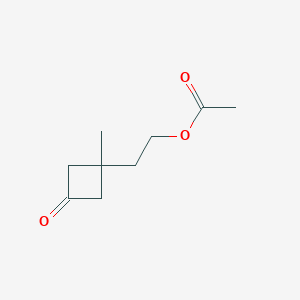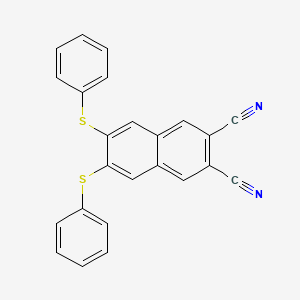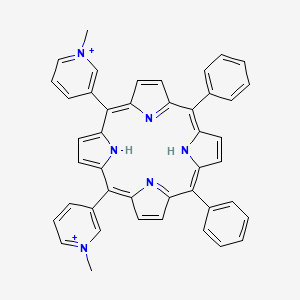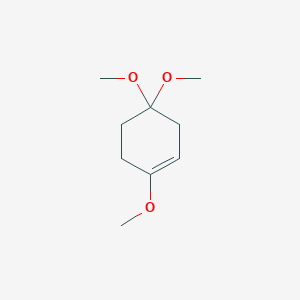![molecular formula C10H7F5O B14294498 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene CAS No. 114746-33-7](/img/structure/B14294498.png)
1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene is an organic compound characterized by a benzene ring substituted with five fluorine atoms and an allyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorophenol with an allyl halide under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pentafluorophenol acts as a nucleophile, displacing the halide from the allyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Epoxides, aldehydes
Reduction: Saturated derivatives
Substitution: Amino or thio-substituted benzene derivatives
Applications De Recherche Scientifique
1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its fluorinated benzene ring which imparts desirable properties like chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
- 1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene
- 1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol
Comparison: 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene is unique due to the presence of five fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to similar compounds. The fluorine atoms increase the compound’s electronegativity and chemical stability, making it more resistant to degradation and reactive under specific conditions. This uniqueness makes it valuable in applications requiring high chemical resistance and stability.
Propriétés
Numéro CAS |
114746-33-7 |
|---|---|
Formule moléculaire |
C10H7F5O |
Poids moléculaire |
238.15 g/mol |
Nom IUPAC |
1-but-3-enoxy-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C10H7F5O/c1-2-3-4-16-10-8(14)6(12)5(11)7(13)9(10)15/h2H,1,3-4H2 |
Clé InChI |
TYXFLHIYJMXMJI-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)






![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)



![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)


